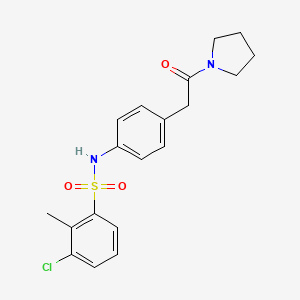

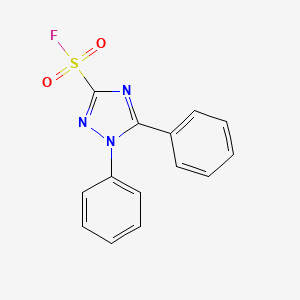

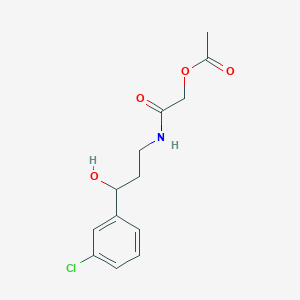

3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs.

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Discovery

The pyrrolidine ring, a core structure within this compound, is a common feature in medicinal chemistry due to its presence in many biologically active molecules . The compound’s ability to interact with various biological targets makes it valuable in drug design, particularly for diseases where sulfonamide structures are recognized for their therapeutic effects. For instance, modifications of the pyrrolidine ring can lead to compounds with selective biological activity, which is crucial in developing new medications with fewer side effects.

Organic Synthesis: Intermediate for Complex Molecules

In organic synthesis, this compound can serve as an intermediate for the construction of more complex molecules . Its benzenesulfonamide moiety is a good leaving group, which can be replaced by other functional groups through nucleophilic substitution reactions. This property is particularly useful in the synthesis of cyclic compounds where the introduction of nitrogen-containing rings is desired.

Analytical Chemistry: Chromatography and Spectroscopy

The unique structure of this compound allows it to be used as a standard or reference material in analytical techniques such as chromatography and spectroscopy . Its distinct chemical shifts in NMR spectroscopy and its behavior in chromatographic systems can help in the identification and quantification of similar compounds in complex mixtures.

Biotechnology: Enzyme Inhibition Studies

In biotechnology research, the compound’s sulfonamide group can act as an analogue of the natural substrates of certain enzymes . This makes it a potential inhibitor for enzymes like carbonic anhydrases or proteases, which are important targets in the study of various biological pathways and diseases.

Environmental Science: Pollutant Degradation

While not directly used for environmental applications, derivatives of this compound could be designed to aid in the degradation of pollutants . Its chemical structure could be modified to interact with specific contaminants, facilitating their breakdown into less harmful substances.

Industrial Chemistry: Catalyst Development

The compound’s structure allows for potential use in the development of new catalysts in industrial processes . Its aromatic sulfonamide could be utilized to stabilize reactive intermediates or to facilitate the transfer of functional groups during chemical reactions.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-14-17(20)5-4-6-18(14)26(24,25)21-16-9-7-15(8-10-16)13-19(23)22-11-2-3-12-22/h4-10,21H,2-3,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRIKAHTZYGGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2932237.png)

![3-butyl-8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932240.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2932243.png)

![N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2932252.png)

![3-Cyclohexylimidazo[1,5-a]pyridine](/img/structure/B2932254.png)